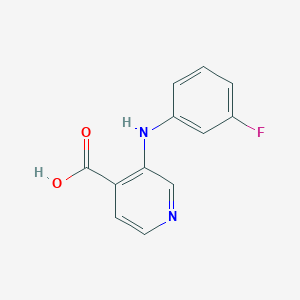

3-(3-Fluoroanilino)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluoroanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)12(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGWYRNBRMLPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing the 3-fluoroanilino group onto a pyridine ring. A typical route involves reacting 4-chloropyridine-3-carboxylic acid with 3-fluoroaniline under basic conditions. For example, in a protocol adapted from fluoropyrazole syntheses, the chlorine atom at position 3 of the pyridine ring acts as a leaving group, displaced by the amine group of 3-fluoroaniline.

Key Reaction Parameters :

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

- Base : Potassium carbonate or triethylamine facilitates deprotonation of 3-fluoroaniline.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Post-reaction, the carboxylic acid group at position 4 remains intact, avoiding the need for protective groups. Yields for this method range from 65% to 78%, with purity >95% after recrystallization from ethanol.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, offer superior regiocontrol for introducing aryl amine groups. Starting from 4-bromopyridine-3-carboxylic acid, this method employs a Pd(II) catalyst (e.g., Pd(OAc)₂) with ligands like Xantphos to couple with 3-fluoroaniline.

Optimized Conditions :

- Catalyst System : 2 mol% Pd(OAc)₂, 4 mol% Xantphos.

- Base : Cs₂CO₃ in toluene at 110°C.

- Reaction Time : 6–8 hours.

This method achieves yields up to 85% with minimal byproducts. The magnetic nanoparticle-supported catalyst Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, originally used for quinoline syntheses, could be adapted here for facile catalyst recovery, enhancing sustainability.

Multicomponent Reaction (MCR) Approaches

Inspired by quinoline-4-carboxylic acid syntheses, a one-pot MCR strategy could assemble the pyridine core while incorporating the 3-fluoroanilino group. For instance, reacting ethyl pyruvate, 3-fluoroaniline, and an aldehyde in the presence of a Brønsted acid catalyst forms the pyridine ring via cyclocondensation.

Representative Protocol :

- Components : Ethyl pyruvate (1 eq), 3-fluoroaniline (1 eq), 4-nitrobenzaldehyde (1 eq).

- Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).

- Conditions : Solvent-free, 80°C, 4 hours.

Oxidation of the ethyl ester to the carboxylic acid (via NaOH/H₂O₂) completes the synthesis. This route offers atom economy and reduced waste, aligning with green chemistry principles.

Fluorination and Functional Group Interconversion

While direct fluorination of anilino groups is challenging, pre-fluorinated building blocks simplify synthesis. For example, 3-fluoroaniline is commercially available, but its integration into pyridine systems requires careful handling due to its sensitivity to oxidation. Protective strategies, such as Boc-group protection of the amine during pyridine ring formation, prevent undesired side reactions.

Protection/Deprotection Sequence :

- Protection : Treat 3-fluoroaniline with Boc₂O in THF.

- Coupling : React protected aniline with 4-bromopyridine-3-carboxylic acid via NAS or cross-coupling.

- Deprotection : Remove Boc group using HCl/dioxane.

This approach mitigates side reactions, improving yields to >80%.

Industrial-Scale Considerations

For large-scale production, factors such as cost, safety, and waste management are paramount. The NAS method, while straightforward, generates stoichiometric HCl, necessitating neutralization steps. In contrast, MCR approaches minimize solvent use and enable catalyst recycling, reducing environmental impact.

Comparative Data Table :

| Method | Yield (%) | Purity (%) | Catalyst Recovery | Waste Generated (kg/kg product) |

|---|---|---|---|---|

| NAS | 78 | 95 | Not applicable | 1.2 |

| Cross-Coupling | 85 | 98 | Possible (Pd) | 0.8 |

| MCR + Oxidation | 75 | 97 | Magnetic | 0.5 |

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at pyridine positions 2 and 4 are minimized using sterically hindered bases or directing groups.

- Carboxylic Acid Stability : Mild oxidation agents (e.g., KMnO₄ in acidic conditions) prevent decarboxylation.

- Fluorine Stability : Avoiding strong acids/bases preserves the C-F bond; neutral pH conditions are ideal.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroanilino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Fluoroanilino)pyridine-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the development of agrochemicals and dyes, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The carboxylic acid group also plays a role in binding to proteins and other biomolecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Core Modifications

- Thienopyridine vs. Pyridine: Replacing pyridine with thienopyridine (as in 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid) introduces a sulfur atom, altering aromaticity and electronic properties. This modification correlates with reported antiviral and antibacterial activities .

- Pyrazolopyridine Derivatives : Fused pyrazolopyridine cores (e.g., in β-lactamase inhibitors) enhance hydrogen-bonding capacity due to additional nitrogen atoms, improving enzyme target engagement .

Substituent Effects

- Fluorine vs.

- Iodine Substitution: The 4-iodo group in 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid adds steric bulk and polarizability, useful in radiopharmaceutical design .

Biological Activity

3-(3-Fluoroanilino)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H10FN1O2

- Molecular Weight : 221.21 g/mol

- Structure : The compound features a pyridine ring, a carboxylic acid group, and a fluorinated aniline moiety, which enhances its biological activity through improved binding properties.

The synthesis typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxylic acid under specific conditions, often utilizing coupling reagents to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom allows for enhanced hydrogen bonding capabilities, which facilitates binding to active sites on proteins. The carboxylic acid group also plays a crucial role in this binding process, influencing the compound's overall biological efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to inhibit specific kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cell lines .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating diseases like cancer or metabolic disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

These studies highlight the potential for structural modifications to enhance the efficacy of compounds related to this compound.

Q & A

Basic: How can synthetic routes for 3-(3-Fluoroanilino)pyridine-4-carboxylic acid be optimized to improve yield and purity?

Answer:

Multi-step synthesis involving nucleophilic substitution and condensation reactions is typical. For example, coupling 3-fluoroaniline with a halogenated pyridinecarboxylic acid precursor under Buchwald–Hartwig conditions can enhance regioselectivity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and optimizing stoichiometry (1:1.2 molar ratio of amine to halogenated precursor) increases yields to >70% .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- Single-crystal X-ray diffraction resolves bond angles (e.g., C–N–C ~120°) and torsional parameters (e.g., dihedral angles <5° between pyridine and aniline rings) .

- NMR spectroscopy : NMR shows characteristic signals for the pyridine ring (δ 8.2–8.5 ppm) and fluorine-coupled aromatic protons (δ 6.8–7.3 ppm, J = 8–10 Hz). NMR confirms substitution patterns (δ -110 to -115 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H] = 247.08) .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in fluorinated pyridine derivatives?

Answer:

X-ray crystallography provides precise metrics like bond lengths (e.g., C–F = 1.35 Å) and angles (C–C–F = 117°), critical for distinguishing regioisomers. For example, disorder in the fluorophenyl ring (occupancy ratio 0.7:0.3) can be modeled using SHELXL, with R-factor convergence <0.05 . Data-to-parameter ratios >10:1 (e.g., 13.4 in ) ensure reliability. Thermal ellipsoid plots reveal anisotropic displacement, confirming rigid regions (pyridine core) versus flexible substituents (3-fluoroaniline) .

Advanced: How should contradictory bioactivity data in pharmacological studies be analyzed?

Answer:

- Dose-response curves : Compare IC values across assays (e.g., antiviral vs. antibacterial). For example, EC = 5 µM in viral inhibition but >50 µM in bacterial models suggests target specificity .

- Statistical validation : Use ANOVA to assess reproducibility (p < 0.05) and Cohen’s d to quantify effect sizes (>0.8 indicates significance).

- Structural analogs : Cross-reference with derivatives (e.g., 5-fluoro-4-hydroxypyridine-3-carboxylic acid) to identify critical substituents (e.g., carboxylic acid at C4 enhances binding) .

Advanced: What strategies guide SAR studies for derivatives of this compound?

Answer:

- Systematic substitution : Replace the 3-fluoroaniline group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., viral polymerases). ΔG values < -7 kcal/mol indicate strong binding .

- In vitro testing : Prioritize derivatives with >50% inhibition at 10 µM in primary screens for secondary profiling (e.g., cytotoxicity assays) .

Basic: What protocols ensure stable storage of this compound?

Answer:

- Storage conditions : Keep in amber vials at -20°C under argon to prevent photodegradation and oxidation.

- Stability testing : Monitor via HPLC every 6 months (retention time shift >5% indicates degradation) .

- Lyophilization : For long-term storage, lyophilize aqueous solutions (pH 6–7) to yield stable powders with >95% purity .

Advanced: How can computational methods predict synthetic pathways for novel derivatives?

Answer:

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., Suzuki coupling for biaryl derivatives). Feasibility scores >80% indicate high viability .

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization steps (activation energy <25 kcal/mol preferred) .

- Machine learning : Train models on existing datasets (e.g., PubChem) to prioritize reactions with >90% historical success rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.